NS-102

Description

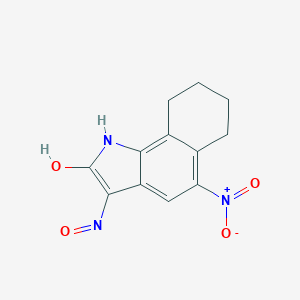

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c16-12-11(14-17)8-5-9(15(18)19)6-3-1-2-4-7(6)10(8)13-12/h5,13,16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADZJARZJNQZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3C(=CC(=C2C1)[N+](=O)[O-])C(=C(N3)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159858 | |

| Record name | 6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136623-01-3 | |

| Record name | 5-Nitro-6,7,8,9-tetrahydrobenzo(G)indole-2,3-dione-3-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136623013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS-102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00978E5H3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selective Antagonism of NS-102 at Kainate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of NS-102, a selective antagonist of kainate receptors. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its pharmacological properties, the experimental methodologies used to characterize it, and the signaling pathways it modulates.

Core Mechanism of Action

NS-102 (5-nitro-6,7,8,9-tetrahydrobenzo[g]indole-2,3-dione-3-oxime) is a competitive antagonist that exhibits selectivity for kainate receptors, particularly those containing the GluK2 (formerly GluR6) subunit. Its primary mechanism of action involves binding to the glutamate (B1630785) binding site on the kainate receptor, thereby preventing the agonist-induced opening of the ion channel. This antagonistic action has made NS-102 a valuable pharmacological tool for elucidating the physiological and pathological roles of GluK2-containing kainate receptors.

While recognized for its preference for GluK2, studies have also indicated that NS-102 can exert effects on other kainate receptor subunits, such as GluK1, and may have weaker antagonistic effects at AMPA receptors, although this can be context-dependent.[1]

Quantitative Analysis of NS-102 Activity

The potency and selectivity of NS-102 have been quantified through various experimental paradigms, including electrophysiological recordings and radioligand binding assays. The following tables summarize the key quantitative data regarding the inhibitory activity of NS-102 at kainate and AMPA receptors.

| Receptor/Current Type | IC50 (µM) | Cell Type | Agonist | Reference |

| Kainate-induced steady current | 4.1 | Cultured Hippocampal Neurons | Kainate | [2] |

| Kainate-induced transient current | 2.2 | Cultured Hippocampal Neurons | Kainate | [2] |

Note: IC50 values can vary depending on the experimental conditions, including the agonist concentration used, the specific receptor subunit composition, and the expression system.

Detailed Experimental Protocols

The characterization of NS-102's mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay for Kainate Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of NS-102 for kainate receptors using a radiolabeled ligand (e.g., [³H]kainate).

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the kainate receptor subunit of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation step.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]kainate, typically at a concentration close to its Kd), and a range of concentrations of NS-102.

-

For the determination of non-specific binding, a high concentration of a non-labeled standard ligand (e.g., unlabeled kainate) is added to a set of wells.

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of NS-102.

-

Plot the specific binding as a function of the NS-102 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the antagonistic effect of NS-102 on kainate receptor-mediated currents in cultured neurons or heterologous expression systems.

1. Cell Preparation:

-

Plate cultured neurons (e.g., hippocampal or dorsal root ganglion neurons) or transfected HEK293 cells expressing specific kainate receptor subunits onto glass coverslips.

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4).

2. Recording Setup:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2).

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

3. Drug Application and Data Acquisition:

-

Apply a kainate receptor agonist (e.g., kainate or glutamate) to the cell using a rapid perfusion system to evoke an inward current.

-

After establishing a stable baseline response to the agonist, co-apply NS-102 at various concentrations with the agonist.

-

Record the resulting currents using an appropriate amplifier and data acquisition software.

4. Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of NS-102.

-

Calculate the percentage of inhibition of the current by NS-102 at each concentration.

-

Plot the percentage of inhibition as a function of the NS-102 concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The antagonistic action of NS-102 at kainate receptors can modulate downstream signaling pathways and is a key component in experimental workflows designed to investigate kainate receptor function.

NS-102 and the Bcl-2 Denitrosylation Pathway

Activation of GluK2-containing kainate receptors has been linked to the denitrosylation and subsequent ubiquitin-dependent degradation of the anti-apoptotic protein Bcl-2. NS-102 can inhibit this signaling cascade, thereby preventing the downregulation of Bcl-2.

Caption: NS-102 inhibits the kainate-induced Bcl-2 degradation pathway.

Experimental Workflow for Screening Kainate Receptor Antagonists

A common workflow for identifying and characterizing kainate receptor antagonists like NS-102 involves a multi-step process, often starting with high-throughput screening followed by more detailed electrophysiological confirmation.

Caption: A typical workflow for the discovery of kainate receptor antagonists.

Kainate Receptors and Endocannabinoid Signaling

Kainate receptor activation can also lead to the mobilization of endocannabinoids, which act as retrograde messengers to suppress neurotransmitter release. While the direct modulatory effect of NS-102 on this specific pathway is not yet fully elucidated, it represents an important area of ongoing research into the broader consequences of kainate receptor antagonism.

Caption: General pathway of kainate receptor-mediated endocannabinoid signaling.

Conclusion

NS-102 remains a critical tool for investigating the complex roles of kainate receptors in the central nervous system. Its selectivity for GluK2-containing receptors, coupled with a growing understanding of the downstream signaling pathways it modulates, provides researchers and drug developers with a powerful means to explore the therapeutic potential of targeting this important class of glutamate receptors. This guide has provided a comprehensive overview of the mechanism of action of NS-102, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling and experimental workflows, to serve as a valuable resource for the scientific community.

References

NS-102: A Technical Guide to its Selectivity for the GluK2 Kainate Receptor Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-102 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors crucial for modulating synaptic transmission and plasticity. This technical guide provides an in-depth analysis of the selectivity of NS-102, with a primary focus on its interaction with the GluK2 (formerly known as GluR6) subunit. Understanding the precise selectivity profile of NS-102 is paramount for its application as a pharmacological tool in basic research and for its potential therapeutic development. This document summarizes the quantitative data on its binding affinity and functional antagonism, details the experimental protocols used for its characterization, and provides visual representations of relevant pathways and workflows.

Quantitative Selectivity Profile of NS-102

| Receptor Subunit | Ligand/Method | Affinity (Ki) / Potency (IC50) | Reference |

| Kainate Receptors | |||

| GluK1 (GluR5) | Functional Antagonism (DRG neurons) | Active, but weaker than at GluK2 | [1] |

| GluK2 (GluR6) | [3H]kainate Binding | Potency similar to low-affinity brain sites | [2] |

| Electrophysiology (recombinant) | Significant current reduction at 3 µM | [2] | |

| GluK3 (GluR7) | Data not available | Data not available | |

| GluK4 (KA1) | Data not available | Data not available | |

| GluK5 (KA2) | Data not available | Data not available | |

| AMPA Receptors | |||

| GluA1-4 | Functional Antagonism (cortex) | Weaker effect than at kainate receptors | [1] |

| Electrophysiology (recombinant GluR-B/D) | Very little effect at 3 µM | [2] | |

| NMDA Receptors | |||

| Data not available | Data not available |

Note: The nomenclature for kainate receptor subunits has evolved. GluR5, GluR6, and GluR7 are now referred to as GluK1, GluK2, and GluK3, respectively. KA1 and KA2 are now GluK4 and GluK5.

Experimental Protocols

The characterization of NS-102's selectivity for GluK2-containing receptors has been established through two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This method assesses the ability of NS-102 to displace a radiolabeled ligand from its binding site on the target receptor, providing a quantitative measure of its binding affinity (Ki).

Objective: To determine the binding affinity of NS-102 for different kainate receptor subunits.

Materials:

-

Cell lines (e.g., HEK293 or fibroblasts) individually expressing recombinant kainate receptor subunits (GluK1, GluK2, GluK3, GluK5).

-

Membrane preparations from these cells.

-

Radioligand (e.g., [3H]kainate).

-

NS-102 and other competing, non-labeled ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the specific kainate receptor subunit to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times with fresh buffer to remove endogenous ligands.

-

Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]kainate), and varying concentrations of unlabeled NS-102.

-

For determining non-specific binding, a high concentration of a known, non-labeled ligand (e.g., cold kainate) is added to a separate set of wells.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of NS-102.

-

Determine the IC50 value (the concentration of NS-102 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp Electrophysiology

This functional assay measures the effect of NS-102 on the ion channel activity of kainate receptors in response to an agonist, providing a measure of its antagonist potency (IC50).

Objective: To determine the functional antagonism of NS-102 at different kainate and AMPA receptor subtypes.

Materials:

-

Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293, fibroblasts).

-

cRNA or cDNA encoding the desired receptor subunits (e.g., GluK2, AMPA receptor subunits).

-

Two-electrode voltage clamp setup (for oocytes) or patch-clamp setup (for adherent cells).

-

Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).

-

Agonist solution (e.g., glutamate or kainate).

-

NS-102 solutions at various concentrations.

Protocol:

-

Receptor Expression:

-

Inject cRNA of the target receptor subunit(s) into Xenopus oocytes or transfect mammalian cells with the corresponding cDNA.

-

Allow 2-7 days for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte or a transfected cell in the recording chamber and perfuse with the recording solution.

-

For two-electrode voltage clamp, impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). For patch-clamp, form a whole-cell patch.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Agonist and Antagonist Application:

-

Apply a fixed concentration of the agonist (e.g., glutamate) to elicit an inward current mediated by the expressed receptors.

-

After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of NS-102.

-

Allow for a washout period between applications to ensure receptor recovery.

-

-

Data Acquisition and Analysis:

-

Record the peak amplitude of the inward current in response to the agonist in the absence and presence of different concentrations of NS-102.

-

Normalize the current in the presence of NS-102 to the control current (agonist alone).

-

Plot the normalized current as a function of the log concentration of NS-102.

-

Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of NS-102 that inhibits 50% of the agonist-induced current.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Kainate receptor signaling and antagonism by NS-102.

Caption: Workflow for electrophysiological characterization of NS-102.

Conclusion

The available evidence strongly indicates that NS-102 is a selective antagonist for kainate receptors containing the GluK2 subunit.[1][2] While it may exhibit some activity at other kainate receptor subtypes, its potency is significantly higher at GluK2-containing receptors.[2] Furthermore, NS-102 displays weak antagonism at AMPA receptors and its activity at NMDA receptors has not been extensively reported.[1][2] The detailed experimental protocols provided in this guide offer a framework for the further characterization of NS-102 and other novel compounds targeting kainate receptors. The continued use of NS-102 as a selective pharmacological tool will be invaluable for elucidating the physiological and pathological roles of GluK2-containing kainate receptors in the central nervous system.

References

NS-102: A Technical Guide to a Selective Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS-102, with the chemical name 5-nitro-6,7,8,9-tetrahydrobenzo[g]indole-2,3-dione-3-oxime, is a potent and selective competitive antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. Exhibiting a notable preference for the GluK2 (formerly known as GluR6) subunit, NS-102 serves as a critical pharmacological tool for elucidating the physiological and pathological roles of kainate receptors in the central nervous system. This document provides a comprehensive technical overview of NS-102, including its mechanism of action, pharmacological data, detailed experimental protocols for its characterization, and a review of its effects in preclinical models.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5-nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione 3-oxime |

| Synonyms | NS102 |

| CAS Number | 136623-01-3 |

| Molecular Formula | C₁₂H₁₁N₃O₄ |

| Molecular Weight | 261.23 g/mol |

| Appearance | Yellow solid |

| Solubility | Insoluble in water, Soluble in DMSO (>3 mg/mL) |

Mechanism of Action

NS-102 functions as a competitive antagonist at the glutamate binding site of kainate receptors. Its selectivity for specific kainate receptor subunits allows for the targeted investigation of their functions.

Signaling Pathways

Kainate receptors, including the NS-102-sensitive GluK2 subunit, mediate their effects through both ionotropic and metabotropic signaling pathways.

-

Ionotropic Signaling: As a ligand-gated ion channel, the activation of the GluK2-containing receptor by glutamate leads to an influx of Na⁺ and Ca²⁺ ions, resulting in neuronal depolarization. NS-102 competitively blocks this channel activation.

-

Metabotropic Signaling: GluK2 receptors can also signal through G-protein-coupled pathways, independent of their ion channel function. This can involve the activation of phospholipase C (PLC) and protein kinase C (PKC), leading to the modulation of downstream signaling cascades, such as the JNK pathway, which is implicated in apoptosis.

Pharmacological Data

The following table summarizes the available quantitative data for NS-102's activity at glutamate receptors. Data is compiled from multiple sources and experimental paradigms.

| Receptor Subtype | Ligand | Assay Type | Species | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Kainate (transient current) | Kainate | Whole-cell patch clamp | Rat Hippocampal Neurons | 2.2 | - | [1] |

| Kainate (steady-state current) | Kainate | Whole-cell patch clamp | Rat Hippocampal Neurons | 4.1 | - | [1] |

| GluK2 (GluR6) | - | Radioligand Binding | - | - | - | Selective antagonist, specific values not consistently reported |

| GluK1 | - | Radioligand Binding | - | - | Weaker affinity than for GluK2 | [2] |

| AMPA Receptors | - | Electrophysiology | - | Little to no effect | - | [2] |

| NMDA Receptors | - | Electrophysiology | - | Little to no effect | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NS-102.

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity (Kᵢ) of NS-102 for kainate receptors.

References

NS-102: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of NS-102, a selective antagonist of the kainate subtype of ionotropic glutamate (B1630785) receptors. This document consolidates key data on its chemical identity, physicochemical characteristics, and pharmacological activity, including detailed experimental methodologies and a visualization of its role in cellular signaling pathways.

Chemical Identity and Properties

NS-102, with the IUPAC name 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione 3-oxime , is a potent research tool for investigating the physiological and pathological roles of kainate receptors.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione 3-oxime | [1] |

| Molecular Formula | C₁₂H₁₁N₃O₄ | [1] |

| Molar Mass | 261.237 g·mol⁻¹ | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Insoluble in water; Soluble in DMSO (>3 mg/mL) | [1][2] |

| CAS Number | 136623-01-3 | [1] |

Pharmacological Profile

NS-102 is a selective antagonist of kainate receptors, with a particular preference for those containing the GluK2 (formerly known as GluR6) subunit.[3][4] Kainate receptors are a class of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity throughout the central nervous system.[5] The antagonistic activity of NS-102 at these receptors makes it a valuable tool for dissecting the specific functions of GluK2-containing kainate receptors.

| Parameter | Description | Value/Observation | Reference |

| Mechanism of Action | Selective kainate receptor antagonist | Potent antagonist at GluR6/7 (GluK2/3) receptors. | [3][4] |

| Biological Effects | Modulation of synaptic activity | Reduces sevoflurane-induced hyperactivity in the hippocampal CA3 region. | [6] |

| Neuroprotective potential | In combination with GYKI 52466, prevents the full loss of compound action potentials during oxygen and glucose deprivation. | [4][6] |

Signaling Pathway of NS-102 Action

NS-102 exerts its effects by blocking the activation of GluK2-containing kainate receptors by the endogenous agonist glutamate. This antagonism prevents the influx of cations (Na⁺ and Ca²⁺) through the receptor channel, thereby inhibiting postsynaptic depolarization and subsequent downstream signaling cascades. In certain pathological contexts, such as ischemia, the overactivation of GluK2 receptors can trigger pro-apoptotic pathways involving JNK3. By blocking the receptor, NS-102 can potentially mitigate these excitotoxic effects.

Experimental Protocols

Radioligand Binding Assay for Kainate Receptor Antagonism

This protocol outlines a general procedure for determining the binding affinity of NS-102 for kainate receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a radiolabeled kainate receptor agonist (e.g., [³H]kainate), and varying concentrations of NS-102.

-

For total binding, omit NS-102.

-

For non-specific binding, include a high concentration of an unlabeled agonist (e.g., L-glutamate).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

3. Termination and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from all other measurements to determine specific binding.

-

Plot the specific binding as a function of the logarithm of the NS-102 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of NS-102 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general method for recording kainate receptor-mediated currents in neurons and assessing the antagonistic effect of NS-102.

1. Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat or mouse).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

2. Electrophysiological Recording:

-

Transfer a brain slice to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature.

-

Visualize individual neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Obtain a whole-cell patch-clamp recording from a target neuron using a glass micropipette filled with an appropriate internal solution.

-

Clamp the neuron at a holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).

3. Drug Application and Data Acquisition:

-

Evoke synaptic responses by electrical stimulation of afferent fibers using a bipolar stimulating electrode.

-

Record baseline kainate receptor-mediated EPSCs. These can be isolated pharmacologically by blocking AMPA and NMDA receptors.

-

Bath-apply NS-102 at a known concentration and continue to record EPSCs.

-

After a stable effect is observed, wash out the drug to observe any recovery of the synaptic response.

-

Acquire and digitize the data using appropriate software and hardware.

4. Data Analysis:

-

Measure the amplitude and kinetics of the recorded EPSCs before, during, and after the application of NS-102.

-

Calculate the percentage of inhibition of the EPSC amplitude by NS-102.

-

Perform statistical analysis to determine the significance of the observed effects.

References

- 1. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kainate receptor - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

NS-102: A Technical Whitepaper on its Discovery, Mechanism, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-102, chemically identified as 5-nitro-6,7,8,9-tetrahydrobenzo[g]indole-2,3-dione-3-oxime, emerged in the early 1990s as a pivotal pharmacological tool for the study of glutamate (B1630785) receptors. This potent and selective antagonist of the kainate receptor subunit GluK2 (formerly known as GluR6) has been instrumental in delineating the physiological and pathological roles of this specific receptor subtype. This document provides a comprehensive overview of the discovery, development, and mechanism of action of NS-102, including detailed experimental protocols, quantitative data, and visualization of its associated signaling pathways.

Discovery and Development History

The discovery of NS-102 was rooted in the quest for selective antagonists to dissect the complex family of ionotropic glutamate receptors. In the early 1990s, the heterogeneity of non-NMDA receptors was becoming increasingly apparent, yet pharmacological tools to differentiate between AMPA and kainate receptor subtypes were limited.

NS-102 was first described in the scientific literature in 1993 as a novel non-NMDA receptor antagonist. Initial studies revealed its unique profile of selectively displacing the low-affinity binding of [3H]kainate in rat brain membranes, distinguishing it from other antagonists available at the time. This seminal work laid the foundation for its subsequent characterization as a GluK2 subunit-selective antagonist.

A pivotal 1994 study further solidified the specificity of NS-102. Researchers demonstrated that NS-102 effectively blocked currents mediated by recombinant GluR6 (GluK2) receptors expressed in fibroblasts, with minimal impact on AMPA receptors. This high degree of selectivity established NS-102 as a valuable research tool for isolating the functional contributions of GluK2-containing kainate receptors in native neuronal systems. Throughout the 1990s and beyond, NS-102 was employed in numerous preclinical studies to investigate the role of GluK2 in synaptic plasticity, excitotoxicity, and animal models of neurological disorders such as epilepsy.

Physicochemical Properties and Synthesis

Chemical Name: 5-nitro-6,7,8,9-tetrahydrobenzo[g]indole-2,3-dione-3-oxime

Mechanism of Action

NS-102 functions as a competitive antagonist at the glutamate binding site of kainate receptors, with a pronounced selectivity for those containing the GluK2 subunit. By binding to the receptor, NS-102 prevents the endogenous ligand, glutamate, from activating the ion channel, thereby inhibiting the influx of cations (Na+ and Ca2+) and subsequent neuronal depolarization.

Signaling Pathway

Recent evidence has implicated NS-102 in the modulation of downstream signaling cascades, particularly those involved in neuronal survival. One significant pathway involves the regulation of the anti-apoptotic protein Bcl-2. In a kainate-induced seizure model, activation of GluK2-containing receptors was shown to trigger the denitrosylation of Bcl-2, leading to its ubiquitin-dependent degradation and promoting apoptosis. NS-102 was found to inhibit this Bcl-2 denitrosylation, suggesting a neuroprotective mechanism of action beyond simple channel blockade.[1][2]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of NS-102.

Table 1: Binding Affinity of NS-102

| Target | Assay | Preparation | Ki (μM) | Reference |

| Low-affinity Kainate Site | [3H]kainate displacement | Rat brain membranes | 0.6 | [1] |

| High-affinity Kainate Site | [3H]kainate displacement | Rat brain membranes | >10 | [1] |

| AMPA Receptor | [3H]AMPA displacement | Rat brain membranes | 7.2 (IC50) | [1] |

Table 2: Functional Activity of NS-102

| Receptor/System | Preparation | Effect | Concentration (μM) | Reference |

| Recombinant GluR6 (GluK2) | Transfected fibroblasts | Reduced ionic currents | 3 | [3] |

| Recombinant AMPA (GluR-B/D) | Transfected fibroblasts | Little to no effect | 3 | [3] |

| Native Kainate Receptors (steady response) | Cultured hippocampal neurons | Inhibition | 4.1 (IC50) | [4] |

| Native Kainate Receptors (transient response) | Cultured hippocampal neurons | Inhibition | 2.2 (IC50) | [4] |

Table 3: In Vivo and Ex Vivo Efficacy of NS-102

| Model | Species | Effect | Dosage/Concentration | Reference |

| Domoate-induced seizures | Mouse | Antagonized behavioral effects | 10 mg/kg i.p. | [5] |

| Schaffer collateral synapses | Rat (hippocampal slices) | Reduced short-term facilitation | 20 μM | [6] |

| Kainate-induced Bcl-2 denitrosylation | Rat (hippocampus) | Inhibition | Not specified | [1][2] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of NS-102 for different glutamate receptor subtypes.

Protocol Outline (based on early discovery studies):

-

Membrane Preparation: Cerebral cortices from adult Wistar rats are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times to obtain a crude membrane preparation.

-

Binding Incubation: Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]kainate or [3H]AMPA) in the presence of varying concentrations of NS-102.

-

Separation and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. Ki and IC50 values are determined by non-linear regression analysis of the competition binding data.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effect of NS-102 on kainate receptor-mediated currents.

Protocol Outline:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or fibroblasts are cultured under standard conditions. Cells are transfected with plasmids encoding the desired glutamate receptor subunits (e.g., GluK2).

-

Electrophysiological Recording:

-

Transfected cells are identified (e.g., via co-transfection with a fluorescent marker).

-

Whole-cell patch-clamp recordings are established using a glass micropipette filled with an internal solution.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

-

Drug Application: A rapid perfusion system is used to apply glutamate or kainate to the cell to evoke an inward current. NS-102 is then co-applied with the agonist to assess its inhibitory effect.

-

Data Acquisition and Analysis: The evoked currents are recorded and digitized. The percentage of inhibition of the agonist-evoked current by NS-102 is calculated to determine its functional potency.

Conclusion

NS-102 has proven to be an invaluable tool in the field of neuroscience for its selective antagonism of GluK2-containing kainate receptors. Its discovery and characterization have enabled a more nuanced understanding of the roles these receptors play in synaptic transmission, plasticity, and excitotoxicity. The elucidation of its involvement in the Bcl-2 signaling pathway opens new avenues for investigating the neuroprotective potential of targeting specific kainate receptor subtypes. This technical guide serves as a comprehensive resource for researchers utilizing or investigating NS-102 and highlights the enduring importance of selective pharmacological probes in advancing our understanding of complex biological systems.

References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 2. Activation of GluR6-containing kainate receptors induces ubiquitin-dependent Bcl-2 degradation via denitrosylation in the rat hippocampus after kainate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of S-nitrosylation of kainate-type of ionotropic glutamate receptor 2 in epilepsy induced by kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Presynaptic Kainate Receptor Activation Is a Novel Mechanism for Target Cell-Specific Short-Term Facilitation at Schaffer Collateral Synapses - PMC [pmc.ncbi.nlm.nih.gov]

NS-102 Binding Affinity for Kainate Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of NS-102 for kainate receptor subtypes. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological profile of this compound. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Introduction to NS-102 and Kainate Receptors

Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors that are widely expressed in the central nervous system. They are involved in various physiological processes, including synaptic transmission and plasticity. The five known kainate receptor subunits are designated GluK1 through GluK5 (previously known as GluR5-7, KA1, and KA2 respectively).[1] These subunits can assemble into homomeric or heteromeric tetramers to form functional receptor channels.[1]

NS-102 (5-nitro-6,7,8,9-tetrahydrobenzo[g]indole-2,3-dione-3-oxime) is recognized as a selective antagonist for specific kainate receptor subtypes. Understanding its binding affinity and selectivity is crucial for its use as a pharmacological tool and for the development of novel therapeutics targeting kainate receptors.

Quantitative Binding Affinity of NS-102

NS-102 has been identified as a selective antagonist primarily targeting the GluK2 (formerly GluR6) kainate receptor subunit.[2][3][4][5] While it is often cited for its selectivity for GluK2-containing receptors, comprehensive quantitative binding data across all kainate receptor subtypes remains limited in publicly available literature.

One study demonstrated that at a concentration of 3 µM, NS-102 effectively reduced currents mediated by recombinant GluR6 receptors while having minimal effect on AMPA receptors (GluRB/D).[6] This study also confirmed that NS-102 inhibits the specific binding of [3H]kainate to GluR6 receptors with a potency similar to that observed in brain membranes.[6] There is also evidence to suggest that NS-102 can block kainate receptors that contain the GluK1 subunit.

A summary of the available qualitative and semi-quantitative binding information is presented below. It is important to note the absence of a complete set of inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values across all subtypes.

| Kainate Receptor Subtype | NS-102 Binding Affinity/Activity | Reference |

| GluK1 (GluR5) | Activity reported; can block GluK1-containing receptors. | |

| GluK2 (GluR6) | Selective antagonist. Reduces GluR6-mediated currents at 3 µM. Inhibits [3H]kainate binding. | [6] |

| GluK3 (GluR7) | Potent antagonist activity reported for GluR6/7 receptors. | [2][3][4][5] |

| GluK4 (KA1) | No specific binding data available. | |

| GluK5 (KA2) | No specific binding data available. |

Experimental Protocols

A detailed, publicly available protocol for a radioligand competition binding assay specifically using NS-102 is not readily found. However, a general methodology for such an assay can be constructed based on standard practices in the field.

General Radioligand Competition Binding Assay Protocol

This protocol outlines the general steps for determining the binding affinity of a non-radiolabeled compound like NS-102 against a specific kainate receptor subtype using a radiolabeled ligand (e.g., [3H]kainate).

Objective: To determine the Ki of NS-102 for a specific kainate receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably or transiently expressing the kainate receptor subtype of interest (e.g., GluK2).

-

Radioligand: A suitable radiolabeled ligand with known affinity for the target receptor (e.g., [3H]kainate).

-

Test Compound: NS-102.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the desired kainate receptor subtype.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a multi-well plate, add a fixed amount of the prepared cell membranes to each well.

-

Add increasing concentrations of the unlabeled test compound (NS-102).

-

Add a fixed concentration of the radioligand (e.g., [3H]kainate), typically at or below its Kd value.

-

For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known saturating unlabeled ligand.

-

For determining total binding, a set of wells should contain only the radioligand and the membranes.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain the specific binding.

-

Plot the specific binding as a function of the logarithm of the NS-102 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of NS-102.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Kainate Receptor Signaling Pathway

Kainate receptors are ion channels that, upon binding to glutamate, primarily allow the influx of Na+ and, to a lesser extent, Ca2+ ions, leading to membrane depolarization. They can be located both presynaptically, where they modulate neurotransmitter release, and postsynaptically, where they contribute to the excitatory postsynaptic potential.

Caption: Simplified Kainate Receptor Signaling Pathway.

Experimental Workflow for Competition Binding Assay

The following diagram illustrates the key steps involved in a radioligand competition binding assay to determine the affinity of a test compound like NS-102.

Caption: Workflow for a Radioligand Competition Binding Assay.

Conclusion

NS-102 is a valuable pharmacological tool for studying the function of GluK2-containing kainate receptors. While its selectivity for GluK2 is well-documented, a comprehensive quantitative analysis of its binding affinity across all kainate receptor subtypes is not yet fully available. The experimental protocols and workflows described in this guide provide a framework for researchers to further characterize the binding profile of NS-102 and other related compounds. Further research is warranted to fully elucidate the selectivity profile of NS-102, which will enhance its utility in neuroscience research and drug discovery.

References

- 1. Kainate receptor - Wikipedia [en.wikipedia.org]

- 2. NS-102 | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. NS-102 Datasheet DC Chemicals [dcchemicals.com]

- 6. Selective block of recombinant glur6 receptors by NS-102, a novel non-NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of NS-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-102 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic transmission and plasticity. This document provides a comprehensive overview of the in vitro pharmacological profile of NS-102, including its binding affinity, functional activity, and selectivity. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data on the in vitro pharmacological activity of NS-102.

Table 1: Binding Affinity of NS-102 for Kainate Receptor Subunits

| Receptor Subunit | Radioligand | Tissue/Cell Type | Kᵢ (µM) | Reference |

| GluK2 (GluR6) | [³H]kainate | Recombinant | Data Not Available |

Binding affinity data for NS-102 against specific recombinant kainate receptor subunits (GluK1, GluK3, GluK5) is not currently available in the public domain.

Table 2: Functional Antagonism of NS-102 at Kainate and AMPA Receptors

| Receptor/Current Type | Agonist | Cell Type | IC₅₀ (µM) | Comments | Reference |

| Steady kainate-induced current | Kainate | Cultured hippocampal neurons | 4.1 | [1] | |

| Transient kainate-induced current | Kainate | Cultured hippocampal neurons | 2.2 | [1] | |

| AMPA-induced neurotransmitter release | AMPA | Rat brain synaptosomes | >10 | No antagonism observed | [2] |

Table 3: Selectivity Profile of NS-102

| Receptor Type | Assay | Effect | Concentration | Comments | Reference |

| GluR6-mediated currents | Electrophysiology | Reduced currents | 3 µM | Little effect on GluR_B/D_ (AMPA) receptors | [3] |

| AMPA Receptors | Neurotransmitter Release Assay | No antagonism | Up to 10 µM | Failed to antagonize AMPA-induced release of four different neurotransmitters | [2] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of NS-102 for kainate receptors.

1. Membrane Preparation:

-

Homogenize tissue or cells expressing the target kainate receptor subunit in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Reaction:

-

In a microplate, combine the membrane preparation, [³H]kainate (the radioligand), and varying concentrations of NS-102 (the competitor).

-

The final volume should be kept constant. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled standard ligand).

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of NS-102 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4][5][6][7]

In Vitro Electrophysiology (General Protocol)

This protocol describes a general method for assessing the functional antagonism of NS-102 on kainate receptor-mediated currents.

1. Cell Preparation:

-

Use cultured neurons (e.g., hippocampal neurons) or oocytes/cell lines expressing specific kainate receptor subunits.

-

For whole-cell patch-clamp recordings, prepare the cells in a recording chamber on the stage of an inverted microscope.

2. Recording Setup:

-

Perfuse the recording chamber with an external solution (e.g., artificial cerebrospinal fluid) bubbled with 95% O₂ / 5% CO₂.

-

Use borosilicate glass pipettes filled with an internal solution as recording electrodes.

-

Establish a whole-cell patch-clamp configuration to record membrane currents.

3. Agonist Application and NS-102 Antagonism:

-

Apply a kainate receptor agonist (e.g., kainate or glutamate) to the cell to evoke an inward current.

-

After establishing a stable baseline response to the agonist, co-apply NS-102 at various concentrations with the agonist.

-

Record the current responses in the presence of NS-102.

4. Data Acquisition and Analysis:

-

Acquire and digitize the current signals using appropriate hardware and software.

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of NS-102.

-

Construct a concentration-response curve by plotting the percentage of inhibition of the agonist-evoked current against the logarithm of the NS-102 concentration.

-

Determine the IC₅₀ value from the fitted curve.

Signaling Pathways

NS-102, as an antagonist of GluK2 (GluR6)-containing kainate receptors, is expected to block the downstream signaling pathways initiated by the activation of these receptors. Kainate receptors are known to possess both ionotropic and metabotropic signaling functions.

Ionotropic Signaling Pathway

The canonical signaling pathway for kainate receptors is through their function as ligand-gated ion channels.

Metabotropic Signaling Pathway Leading to Bcl-2 Degradation

Recent studies have revealed that GluK2-containing kainate receptors can also signal through a metabotropic pathway, independent of their ion channel function. One such pathway involves the regulation of Bcl-2, a key anti-apoptotic protein. Activation of GluR6 has been shown to induce the denitrosylation of Bcl-2, leading to its ubiquitin-dependent degradation. NS-102 has been demonstrated to inhibit this process.[8][9]

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a compound like NS-102.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Presynaptic Kainate Receptor Activation Is a Novel Mechanism for Target Cell-Specific Short-Term Facilitation at Schaffer Collateral Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype | MDPI [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. PARTIAL AGONISM IN HETEROMERIC GLUK2/GLUK5 KAINATE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of GluR6-containing kainate receptors induces ubiquitin-dependent Bcl-2 degradation via denitrosylation in the rat hippocampus after kainate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of NS-102 in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-102 is a potent and selective antagonist of the kainate receptor, with a primary affinity for the GluK2 (formerly known as GluR6) subunit. Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic transmission and plasticity throughout the central nervous system (CNS). Dysregulation of kainate receptor activity has been implicated in various neurological disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the in vivo effects of NS-102, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows to support ongoing and future neuroscience research.

Core Mechanism of Action

NS-102 exerts its effects by competitively binding to the kainate receptor, thereby preventing the binding of the endogenous ligand, glutamate. This blockade of kainate receptor activation leads to a reduction in postsynaptic excitation and modulation of neurotransmitter release. Specifically, its antagonism of the GluK2 subunit has been shown to be central to its observed in vivo activities.

In Vivo Applications and Efficacy

The in vivo effects of NS-102 have been investigated in several key areas of neuroscience research, primarily focusing on its anticonvulsant and neuroprotective properties, as well as its role in modulating synaptic plasticity.

Anticonvulsant and Neuroprotective Effects

NS-102 has demonstrated significant potential in animal models of epilepsy and neurodegeneration. In a kainate-induced seizure model in rats, NS-102 has been shown to contribute to neuronal survival.[1] The underlying mechanism involves the inhibition of Bcl-2 (B-cell lymphoma 2) denitrosylation, which in turn prevents its ubiquitin-dependent degradation.[1] This action highlights a novel neuroprotective pathway mediated by kainate receptor antagonism.

Further studies have explored its efficacy in models of domoic acid-induced neurotoxicity, where it is expected to mitigate the excitotoxic cascade initiated by this potent kainate receptor agonist.

Table 1: Summary of In Vivo Anticonvulsant and Neuroprotective Effects of NS-102

| Animal Model | Neurological Condition | NS-102 Dosage | Route of Administration | Observed Effects | Reference |

| Rat | Kainate-induced seizures | Data not available in abstract | Data not available in abstract | Inhibited Bcl-2 denitrosylation, promoting neuronal survival. | [1] |

Further research is required to determine the specific in vivo dosage and administration route that confers these neuroprotective effects.

Modulation of Synaptic Plasticity

In the field of synaptic physiology, NS-102 has been instrumental in elucidating the role of presynaptic kainate receptors. In vivo electrophysiology studies have shown that NS-102 can modulate short-term synaptic facilitation.

Table 2: In Vivo Electrophysiological Effects of NS-102

| Brain Region | Synaptic Pathway | NS-102 Concentration | Application Method | Effect on Synaptic Plasticity | Reference |

| Hippocampus (CA1) | Schaffer Collateral | 20 µM | Bath application | Reduced short-term facilitation at synapses onto specific interneurons. | [2][3][4] |

Experimental Protocols

Kainate-Induced Seizure Model in Rats

This protocol is based on the study by Zhang et al. (2011) investigating the neuroprotective effects of NS-102.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Induction of Seizures: A single intraperitoneal (i.p.) injection of kainic acid. The dose of kainic acid should be titrated to induce robust seizure activity.

-

NS-102 Administration: The specific dosage and timing of NS-102 administration relative to kainic acid injection need to be determined from the full-text article.

-

Behavioral Assessment: Seizure activity is monitored and scored using a standardized scale (e.g., Racine scale).

-

Neurochemical Analysis: Post-mortem analysis of hippocampal tissue to measure levels of S-nitrosylated Bcl-2 and total Bcl-2 via Western blotting.

-

Histological Analysis: Immunohistochemical staining of hippocampal sections to assess neuronal survival and apoptosis (e.g., using TUNEL staining).

In Vivo Electrophysiology: Short-Term Facilitation

This protocol is adapted from the work of Sun and Dobrunz (2006) examining the role of presynaptic kainate receptors.

-

Animal Model: Transgenic mice expressing green fluorescent protein (GFP) in a subset of somatostatin-containing interneurons (GIN mice) are used to identify specific target cells.[2]

-

Surgical Preparation: Animals are anesthetized, and a craniotomy is performed over the hippocampus.

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the CA1 region to record excitatory postsynaptic potentials (EPSPs) from identified interneurons.

-

Drug Application: NS-102 (20 µM) is applied via bath application to the brain slice or directly to the exposed brain surface.

-

Stimulation Protocol: Paired-pulse or train stimulation of the Schaffer collaterals is used to induce short-term synaptic plasticity.

-

Data Analysis: The paired-pulse ratio (PPR) or the amplitude of successive EPSPs in a train is measured before and after the application of NS-102 to quantify its effect on short-term facilitation.

Visualizations

Signaling Pathway of NS-102 in Neuroprotection

Caption: Signaling pathway of NS-102-mediated neuroprotection.

Experimental Workflow for In Vivo Electrophysiology

Caption: Workflow for in vivo electrophysiology of NS-102.

Conclusion

NS-102 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of GluK2-containing kainate receptors in the central nervous system. Its demonstrated in vivo efficacy in models of seizures and its utility in dissecting the mechanisms of synaptic plasticity underscore its importance for neuroscience research. Further studies are warranted to fully characterize its dose-response relationships, pharmacokinetic profile, and therapeutic potential in a broader range of neurological and psychiatric disorders. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the unique properties of NS-102 in their in vivo studies.

References

- 1. Activation of GluR6-containing kainate receptors induces ubiquitin-dependent Bcl-2 degradation via denitrosylation in the rat hippocampus after kainate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Presynaptic kainate receptor activation is a novel mechanism for target cell-specific short-term facilitation at Schaffer collateral synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Presynaptic Kainate Receptor Activation Is a Novel Mechanism for Target Cell-Specific Short-Term Facilitation at Schaffer Collateral Synapses - PMC [pmc.ncbi.nlm.nih.gov]

Probing Synaptic Plasticity: A Technical Guide to AMPA Receptor Modulation (A Critical Reassessment of NS-102)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the experimental methodologies and conceptual frameworks for studying synaptic plasticity, with a particular focus on the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. While the initial premise of this document was to detail the use of NS-102 as a tool to potentiate GluA2-lacking AMPA receptors, a critical review of the scientific literature necessitates a significant revision of this objective. Published research indicates that NS-102 is not an effective modulator of AMPA receptor function in the context of synaptic plasticity. Therefore, this guide has been repurposed to provide a broader, more accurate resource for researchers in the field, including a critical evaluation of NS-102's reported activity.

The Role of AMPA Receptors in Synaptic Plasticity

Synaptic plasticity, the activity-dependent modification of the strength of synaptic connections, is a cornerstone of learning and memory. The two most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting weakening of synapses.

AMPA receptors, which mediate the majority of fast excitatory neurotransmission in the central nervous system, are central players in these processes. These receptors are tetrameric ion channels composed of various combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The subunit composition dictates the receptor's biophysical properties. Of particular significance is the GluA2 subunit, which, when present, renders the AMPA receptor impermeable to calcium ions (Ca²⁺).

GluA2-lacking AMPA receptors , which are permeable to Ca²⁺, are expressed in various neuronal populations and are dynamically inserted into synapses under specific conditions. Their ability to directly flux Ca²⁺ positions them as key signaling molecules capable of initiating downstream cascades that lead to synaptic strengthening or weakening. Consequently, pharmacological agents that can selectively modulate the activity of GluA2-lacking AMPA receptors are highly sought-after tools for dissecting their role in synaptic plasticity and associated neurological disorders.

A Critical Evaluation of NS-102

Contrary to the intended focus of this guide, evidence from peer-reviewed literature suggests that NS-102 is not a suitable compound for studying AMPA receptor-mediated synaptic plasticity. A key study by Ghersi and colleagues (2003) investigated the pharmacological profile of various AMPA/kainate receptor antagonists on the release of several neurotransmitters from rat brain synaptosomes. The study's findings regarding NS-102 are summarized below.

| Neurotransmitter Assayed | Brain Region | Observed Effect of NS-102 on AMPA-induced Release |

| [³H]Noradrenaline | Hippocampus | No antagonism |

| [³H]Dopamine | Striatum | No antagonism |

| [³H]Acetylcholine | Cortex | No antagonism |

| [³H]Serotonin | Hippocampus | No antagonism |

| Data from Ghersi et al., Neurochemistry International, 42(4), 283-292. |

The results unequivocally demonstrate that NS-102 failed to antagonize the release of any of the tested neurotransmitters induced by AMPA.[1] This lack of activity strongly indicates that NS-102 does not effectively bind to and modulate the function of the presynaptic AMPA receptors involved in regulating neurotransmitter release in these preparations. While this study specifically tested for antagonism, the absence of any discernible effect makes it highly improbable that NS-102 would act as a potentiator of AMPA receptors.

Experimental Protocols for the Study of Synaptic Plasticity

The following section outlines standard methodologies for inducing and recording synaptic plasticity in vitro, providing a foundational protocol for researchers new to the field.

Acute Brain Slice Preparation

This technique allows for the study of synaptic circuits within a relatively intact tissue environment.

-

Anesthesia and Decapitation: The experimental animal (typically a rodent) is deeply anesthetized according to approved institutional protocols, followed by rapid decapitation.

-

Brain Extraction and Slicing: The brain is swiftly removed and submerged in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) slicing solution. A vibratome is used to prepare acute slices (typically 300-400 µm thick) of the brain region of interest (e.g., hippocampus, cortex).

-

Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF and allowed to recover for at least one hour at a physiological temperature (e.g., 32-34 °C) before experiments commence.

Electrophysiological Recording

Field potential or whole-cell patch-clamp recordings are used to measure synaptic strength.

-

Recording Setup: A single brain slice is placed in a recording chamber and continuously perfused with oxygenated aCSF.

-

Electrode Placement: A stimulating electrode is positioned to activate a specific presynaptic pathway, while a recording electrode is placed in the corresponding postsynaptic area to record the evoked synaptic response.

-

Baseline Recording: Stable baseline synaptic responses are recorded for a period of 20-30 minutes to ensure the stability of the preparation.

-

Plasticity Induction:

-

LTP: High-frequency stimulation (HFS), such as one or more 1-second trains of 100 Hz, or theta-burst stimulation (TBS), is delivered to the presynaptic fibers.

-

LTD: Low-frequency stimulation (LFS), typically 900 pulses delivered at 1 Hz, is used to induce LTD.

-

-

Post-Induction Recording: Synaptic responses are monitored for at least 60 minutes following the induction protocol to confirm the expression of a lasting change in synaptic strength.

Visualizing Key Pathways and Workflows

To aid in the conceptual understanding of the processes involved in studying synaptic plasticity, the following diagrams, generated using the DOT language, illustrate a generalized signaling pathway for GluA2-lacking AMPA receptors and a typical experimental workflow.

Caption: Generalized signaling cascade for GluA2-lacking AMPA receptors.

Caption: A standard experimental workflow for in vitro synaptic plasticity studies.

References

The Role of NS-102 and its Target, the Kainate Receptor Subunit GluK2, in Models of Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excitotoxicity, a pathological process by which neuronal damage is caused or exacerbated by the overactivation of glutamate (B1630785) receptors, is a common mechanistic thread in a variety of neurodegenerative diseases. The kainate subtype of ionotropic glutamate receptors, particularly those containing the GluK2 subunit (formerly known as GluR6/7), has emerged as a potential therapeutic target for mitigating this neuronal damage. NS-102 is a selective antagonist for GluK2-containing kainate receptors. While direct and extensive research on NS-102 in specific neurodegeneration models is limited, a growing body of preclinical evidence on related compounds and genetic models targeting GluK2 underscores its potential relevance. This technical guide provides an in-depth overview of the current understanding of the role of GluK2 kainate receptors in Alzheimer's disease, Parkinson's disease, and Huntington's disease models, serving as a critical resource for researchers and drug development professionals interested in this therapeutic avenue.

NS-102: A Selective GluK2 Kainate Receptor Antagonist

NS-102 is a potent and selective antagonist of kainate receptors containing the GluK2 subunit. Its mechanism of action involves blocking the ion channel pore of these receptors, thereby preventing the influx of ions that leads to neuronal depolarization and excitotoxicity. While not extensively studied in chronic neurodegenerative models, its utility has been demonstrated in acute excitotoxicity and ischemic models. For instance, NS-102 has been shown to inhibit the denitrosylation of Bcl-2, an anti-apoptotic protein, in a rat model of epileptic seizure, contributing to neuronal survival[1]. This highlights its potential to interfere with cell death pathways relevant to neurodegeneration.

Role of GluK2 in Parkinson's Disease Models

The most compelling evidence for the involvement of GluK2 in neurodegeneration comes from models of Parkinson's disease. The pathogenesis of the autosomal recessive juvenile form of Parkinson's is linked to mutations in the PARK2 gene, which encodes the E3 ubiquitin ligase Parkin.

Key Findings:

-

Parkin-Mediated Regulation of GluK2: Studies have revealed that Parkin interacts with and ubiquitinates the GluK2 subunit, leading to its degradation. Loss of Parkin function results in the accumulation of GluK2 at the neuronal membrane, potentiating kainate receptor currents and increasing vulnerability to excitotoxicity[2][3][4][5].

-

Neuroprotection with Kainate Receptor Antagonism: The kainate receptor antagonist UBP310 has demonstrated significant neuroprotective effects in the parkinQ311X mouse model of Parkinson's disease. Chronic administration of UBP310 prevents the loss of dopaminergic neurons in the substantia nigra and rescues their abnormal firing rate. This neuroprotection is associated with the downregulation of GluK2[6][7][8].

Quantitative Data from Preclinical Studies

| Experimental Model | Compound | Dose & Administration | Key Outcome | Result | Reference |

| parkinQ311X Mouse Model | UBP310 | Chronic administration (specifics not detailed) | Dopaminergic Neuron Loss in Substantia Nigra | Prevention of neuron loss | [6][7][8] |

| parkinQ311X Mouse Model | UBP310 | Chronic administration (specifics not detailed) | Firing Rate of Nigral DA Neurons | Rescue of abnormal firing rate | [6][7] |

| parkinQ311X Mouse Model | UBP310 | Not specified | GluK2 Subunit Levels | Downregulation | [6][7][8] |

| MPTP Mouse Model | UBP310 | Not specified | Survival of Dopaminergic Neurons in Substantia Nigra | Significantly increased survival | [7][9][10][11] |

Experimental Protocol: UBP310 in the parkinQ311X Mouse Model

While specific dosages and administration routes for chronic studies are not consistently detailed across all sources, a general protocol can be inferred for acute neuroprotection studies in toxin-based models like the MPTP model:

-

Animal Model: C57BL/6 mice are typically used. The parkinQ311X transgenic mouse model expresses a human parkin variant found in patients with autosomal recessive juvenile parkinsonism[12][13][14].

-

Toxin Administration (MPTP Model): 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce parkinsonism. A common regimen is multiple intraperitoneal injections over a short period.

-

Antagonist Administration: UBP310 is administered, often intraperitoneally, before, during, or after the toxin administration to assess its neuroprotective effects.

-

Behavioral Assessment: Motor function is evaluated using tests such as the rotarod, open field test, and cylinder test to assess balance, coordination, and spontaneous motor activity.

-

Histological and Biochemical Analysis: Post-mortem analysis of the substantia nigra and striatum is performed. This includes stereological counting of tyrosine hydroxylase (TH)-positive neurons to quantify dopaminergic neuron loss and measurement of dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC). Western blotting is used to assess levels of GluK2 and other relevant proteins.

Signaling Pathway: Parkin and GluK2 Regulation

Caption: Parkin-mediated ubiquitination and degradation of the GluK2 subunit.

Role of GluK2 in Huntington's Disease Models

The link between kainate receptors and Huntington's disease (HD) is primarily supported by genetic association studies and research involving excitotoxicity models.

Key Findings:

-

Genetic Association: Polymorphisms in the GRIK2 gene, which encodes the GluR6 (GluK2) subunit, have been associated with variations in the age of onset of Huntington's disease, suggesting a role for this receptor in the disease's progression[15].

-

Excitotoxicity Model: In the 3-nitropropionic acid (3-NP) model of HD, which induces striatal degeneration by inhibiting mitochondrial complex II, GluR6 knockout mice show an altered disease course. This suggests that GluR6-containing kainate receptors are involved in the neurodegenerative process in this model[16].

-

Transcriptional Upregulation: A study of a large mammalian model of HD (ovine) revealed a widespread transcriptional upregulation of ionotropic glutamate receptors, including kainate receptors, in the striatum even before significant cell loss, supporting the glutamate excitotoxicity hypothesis as an early event in HD pathogenesis[17][18][19].

Quantitative Data from Preclinical Studies